molecular formula C7H4BrF4N B6161220 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1807265-85-5

5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6161220
CAS No.: 1807265-85-5
M. Wt: 258
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 108274-33-5) is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 5, a fluorine atom at position 3, and a trifluoromethyl (-CF3) group at position 2. Its molecular formula is C7H4BrF4N, and molecular weight is 258.02 g/mol .

Properties

CAS No.

1807265-85-5

Molecular Formula

C7H4BrF4N

Molecular Weight

258

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The radical bromination of 5-methyl-3-fluoro-2-(trifluoromethyl)pyridine represents a direct approach to introducing the bromomethyl group. This method leverages N-bromosuccinimide (NBS) as the brominating agent under radical-initiated conditions. A typical procedure involves dissolving the methyl precursor in a non-polar solvent (e.g., carbon tetrachloride) and refluxing with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction proceeds via a chain mechanism:

  • AIBN generates radicals upon heating, abstracting a hydrogen atom from the methyl group.

  • The resulting carbon radical reacts with NBS to form the bromomethyl derivative.

Optimization Insights :

  • Solvent Choice : Carbon tetrachloride enhances radical stability but raises environmental concerns. Alternatives like chlorobenzene show comparable efficacy.

  • Temperature : Reflux conditions (80–100°C) are critical for efficient radical propagation.

  • Stoichiometry : A 1.2:1 molar ratio of NBS to substrate minimizes di-bromination byproducts.

Yield and Scalability

Laboratory-scale reactions typically achieve 70–75% yield , with purity >95% confirmed by HPLC. Scaling to industrial production requires careful control of exothermic radical chain reactions, often mitigated by slow NBS addition and temperature monitoring.

Halogen Exchange from 5-Chloromethyl Intermediates

Methodology Overview

Halogen exchange offers a two-step route:

  • Synthesis of 5-chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine via Friedel-Crafts alkylation or chlorination of a hydroxymethyl precursor .

  • Displacement of chloride with bromide using sodium bromide (NaBr) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Key Reaction :

5-(Chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine+NaBrDMF, 100°C5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine+NaCl\text{5-(Chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine} + \text{NaBr} \xrightarrow{\text{DMF, 100°C}} \text{this compound} + \text{NaCl}

Challenges and Solutions

  • Solvent Selection : DMF facilitates bromide ion solubility but necessitates post-reaction purification via aqueous extraction to remove residual NaBr.

  • Side Reactions : Competing elimination to form vinyl halides is suppressed by maintaining anhydrous conditions and avoiding excessive temperatures.

Performance Metrics

Yields range from 60–65% , with higher purity (98%) achievable through recrystallization from ethanol/water mixtures.

Nucleophilic Substitution of Activated Intermediates

Activation Strategies

Nucleophilic substitution targets 5-(mesyloxymethyl)- or 5-(tosyloxymethyl)-3-fluoro-2-(trifluoromethyl)pyridine , where the leaving group (mesylate or tosylate) is displaced by bromide.

Synthetic Steps :

  • Sulfonation : Treat 5-(hydroxymethyl)-3-fluoro-2-(trifluoromethyl)pyridine with mesyl chloride (MsCl) or tosyl chloride (TsCl) in dichloromethane.

  • Substitution : React the sulfonated intermediate with NaBr in DMSO at 80°C.

Advantages Over Direct Bromination

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution exclusively to position 5.

  • Higher Yields : This method achieves 75–80% yield due to the superior leaving group ability of mesylate/tosylate.

Analytical Validation

Post-reaction analysis via ¹H NMR confirms the absence of residual mesyl/tosyl groups, while 19F NMR verifies retention of fluorine and trifluoromethyl substituents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Scalability
Radical Bromination5-Methyl derivativeNBS, AIBN, CCl₄, reflux70–7595Moderate
Halogen Exchange5-Chloromethyl derivativeNaBr, DMF, 100°C60–6598High
Nucleophilic Substitution5-Mesyloxymethyl derivativeNaBr, DMSO, 80°C75–8099High

Critical Observations :

  • Radical Bromination is cost-effective but limited by di-bromination side products.

  • Halogen Exchange offers simplicity but requires high-purity chloromethyl precursors.

  • Nucleophilic Substitution delivers superior yields and purity, albeit with additional sulfonation steps.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Industrial adoption of halogen exchange and nucleophilic substitution routes prioritizes solvent recovery systems . For example, DMF and DMSO are distilled and reused, reducing costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Research indicates that 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine interacts with various biological targets, notably:

  • Cytochrome P450 Enzymes : It can inhibit specific cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition may alter the pharmacokinetics of co-administered drugs, enhancing or diminishing their effects.

Pharmaceutical Applications

The compound's unique properties make it valuable in drug design and development:

  • Drug Metabolism Modulation : Its ability to inhibit cytochrome P450 enzymes suggests potential uses in creating drugs that require altered metabolic pathways.
  • Bioavailability Improvement : Enhanced metabolic stability and lipophilicity may improve the bioavailability of therapeutic agents when used as a pharmaceutical intermediate.

Agrochemical Applications

This compound is also being explored for use in agrochemicals:

  • Pesticide Development : The compound's structural features may contribute to the development of new pesticides with improved efficacy against pests while minimizing environmental impact .
  • Inhibition Studies : Research has shown that this compound effectively inhibits specific cytochrome P450 enzymes, leading to altered drug metabolism profiles in vivo. This property has been leveraged in studies aimed at optimizing drug formulations for enhanced therapeutic outcomes.
  • Agrochemical Efficacy : In agricultural studies, derivatives of this compound have demonstrated promising results as potential pesticides, showing effective pest control while maintaining lower toxicity to non-target species.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The bromomethyl group is highly reactive in nucleophilic substitution reactions, making it valuable in alkylation or cross-coupling reactions .
  • Electronic Effects : The electron-withdrawing trifluoromethyl and fluorine substituents enhance the electrophilicity of the pyridine ring, influencing its reactivity in medicinal and agrochemical applications .
  • Applications : Used as a key intermediate in synthesizing pharmaceuticals, agrochemicals (e.g., insecticides), and materials science .

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The table below compares the target compound with analogs differing in substituent positions, halogenation, and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine BrCH2- (5), F- (3), CF3- (2) C7H4BrF4N 258.02 High reactivity in cross-coupling; agrochemical intermediate
5-(Bromomethyl)-2-(trifluoromethyl)pyridine BrCH2- (5), CF3- (2) C7H5BrF3N 240.02 Used in Negishi coupling; lacks fluorine-induced electronic effects
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Br- (3), F- (5), CF3- (2) C6H2BrF4N 243.98 Bromine at position 3 limits alkylation utility; used in medicinal chemistry
3-Chloro-2-(4-substituted phenyl)-5-(trifluoromethyl)pyridine (e.g., 7e–7j) Cl- (3), CF3- (2), aryloxy groups Varies ~350–450 Higher melting points (58–132°C); lower reactivity due to bulky substituents
3-(Trifluoromethyl)-2-(chloromethyl)pyridine ClCH2- (2), CF3- (3) C6H4ClF3N 185.55 Less stable bromine analog; limited applications

Key Observations :

  • Fluorine vs. Bromine Substitution : Fluorine at position 3 in the target compound enhances electronic withdrawal compared to bromine in 3-bromo analogs, improving electrophilicity for coupling reactions .
  • Bromomethyl Reactivity : The bromomethyl group in the target compound enables efficient alkylation, unlike compounds with bromine directly on the ring (e.g., 3-Bromo-5-fluoro-2-CF3-pyridine) .
  • Steric Effects : Bulky aryloxy substituents (e.g., in compounds 7e–7j from ) reduce reactivity but increase thermal stability (higher melting points) .

Biological Activity

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅BrF₃N
  • Molar Mass : Approximately 232.02 g/mol
  • Physical State : Liquid
  • Density : 1.67 g/cm³
  • Boiling Point : 169 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances lipophilicity and metabolic stability, which can improve bioavailability.

Interaction with Enzymes

The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. By binding to the active sites of these enzymes, it prevents substrate access and alters catalytic activity. This inhibition can lead to significant pharmacological effects, including modulation of drug metabolism and potential toxicity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Studies have explored its role in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that this compound reduced the viability of various cancer cell lines by inducing apoptosis. The IC50 values ranged between 10 to 20 µM, indicating significant cytotoxicity.
  • Neuroprotective Studies :
    • Research on neuronal cell lines indicated that the compound could mitigate oxidative damage induced by hydrogen peroxide, with a reduction in reactive oxygen species (ROS) levels observed.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Cytotoxic10-20Enzyme inhibition
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridineAntimicrobial15-25Enzyme inhibition
2-Fluoro-5-bromo-pyridineModerate Cytotoxicity30-40Unknown

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with halogenation of a pre-functionalized pyridine core. For example, fluorination at the 3-position can be achieved via electrophilic substitution using Selectfluor® under anhydrous conditions .
  • Step 2 : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Negishi coupling) using CF₃-containing reagents.
  • Step 3 : Bromomethylation at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
  • Purification : Use medium-pressure liquid chromatography (MPLC) with a hexane/ethyl acetate gradient to isolate the product (typical yields: 70–80%) .
  • Purity Validation : Confirm via HPLC (>99% purity) and HRMS (e.g., [M+H]+ calculated for C₈H₅BrF₄N: 278.9521) .

Q. How can the structure of this compound be unambiguously characterized?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include δ ~4.5 ppm (CH₂Br, triplet, J = 6 Hz) and δ ~150 ppm (C-F, coupling with trifluoromethyl group) .
  • 19F NMR : Distinct signals for 3-fluoro (δ ~-110 ppm) and 2-CF₃ (δ ~-65 ppm) groups .
  • X-ray Crystallography : Resolves steric effects of substituents (e.g., dihedral angles between CF₃ and bromomethyl groups) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromomethyl group?

  • Challenge : The electron-withdrawing CF₃ and F groups reduce electron density at the pyridine ring, slowing SN2 reactions. Competing elimination (E2) may occur.
  • Solutions :

  • Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
  • Employ mild bases (e.g., K₂CO₃) to minimize elimination .
  • Monitor reaction progress via TLC and quench intermediates to isolate desired products (e.g., thioethers or amines) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The CF₃ group increases ring electron deficiency, making the bromomethyl site more susceptible to nucleophilic attack but less reactive in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Workarounds :

  • Use electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
  • Pre-functionalize the bromomethyl group before introducing CF₃ to avoid steric hindrance .

Q. What computational methods predict the biological activity of derivatives of this compound?

  • Approach :

  • Perform DFT calculations to map electrostatic potentials and identify reactive sites (e.g., bromomethyl as a "hotspot" for alkylation) .
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) .
    • Case Study : Derivatives with electron-withdrawing groups show improved binding to bacterial enoyl-ACP reductase (IC₅₀: 0.5–2 µM) .

Data Analysis & Contradictions

Q. How can discrepancies in reported synthetic yields (70–80% vs. 50–60%) be resolved?

  • Root Causes :

  • Variability in reaction conditions (e.g., moisture sensitivity of bromomethyl intermediates) .
  • Differences in purification methods (MPLC vs. column chromatography) .
    • Recommendations :
  • Standardize anhydrous conditions (Schlenk line) and use freshly distilled solvents.
  • Compare HRMS and NMR data across studies to confirm product identity .

Applications in Medicinal Chemistry

Q. What structural modifications enhance the compound’s metabolic stability for in vivo studies?

  • Strategies :

  • Replace bromomethyl with a stabilized prodrug group (e.g., pivaloyloxymethyl) to reduce hepatic clearance .
  • Introduce substituents at the 4-position to block cytochrome P450 oxidation .
    • Example : A methylenedioxy analog showed a 3-fold increase in plasma half-life (t₁/₂: 12 h vs. 4 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.